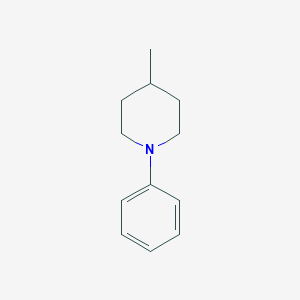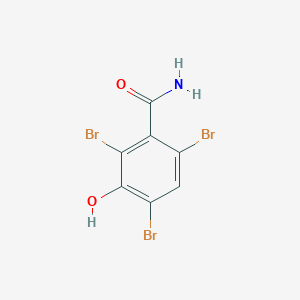
2-(4-isopropylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPPTA and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
IPPTA has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, IPPTA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain management drugs. In pharmacology, IPPTA has been studied for its potential use in the treatment of hypertension, as it has been shown to have vasodilatory effects. In biochemistry, IPPTA has been studied for its potential use as a tool for the study of protein-ligand interactions.
作用機序
The exact mechanism of action of IPPTA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, IPPTA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and physiological effects:
IPPTA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic effects, vasodilatory effects, and effects on platelet aggregation. These effects are believed to be due to the compound's ability to inhibit COX-2 activity and reduce the production of prostaglandins.
実験室実験の利点と制限
IPPTA has several advantages for use in lab experiments, including its ability to selectively inhibit COX-2 activity, its stability, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several future directions for the study of IPPTA, including further exploration of its potential applications in medicine, pharmacology, and biochemistry. Additionally, there is a need for further research into the compound's mechanism of action and its potential interactions with other compounds in complex biological systems. Finally, there is a need for the development of new and improved synthesis methods for IPPTA that are more efficient and cost-effective.
合成法
The synthesis of IPPTA involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of 4-isopropylphenol, which is then reacted with 2-propyl-2H-tetrazole-5-amine to form 2-(4-isopropylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide. The reaction is typically carried out in the presence of a catalyst such as copper(II) sulfate pentahydrate and under specific reaction conditions such as a temperature of 80-100°C and a reaction time of 6-8 hours.
特性
分子式 |
C15H21N5O2 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-9-20-18-15(17-19-20)16-14(21)10-22-13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,18,21) |
InChIキー |
JRSLVRQHSIHIRC-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)C |
正規SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)



![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)